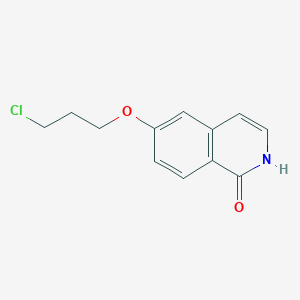
6-(3-Chloropropoxy)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-chloropropoxy group attached to the sixth position of the isoquinoline ring and a carbonyl group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Chloropropylation: The isoquinoline undergoes a chloropropylation reaction where a 3-chloropropyl group is introduced. This can be achieved using 3-chloropropanol and a suitable catalyst under controlled conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the carbonyl group at the first position, forming the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chloropropoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinolin-1(2H)-one and 3-chloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Isoquinolin-1(2H)-one and 3-chloropropanol.
Applications De Recherche Scientifique
6-(3-Chloropropoxy)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Bromopropoxy)isoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methoxypropoxy)isoquinolin-1(2H)-one: Contains a methoxy group instead of a chlorine atom.
6-(3-Hydroxypropoxy)isoquinolin-1(2H)-one: Features a hydroxy group in place of the chlorine atom.
Uniqueness
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
6-(3-chloropropoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-4,6,8H,1,5,7H2,(H,14,15) |
Clé InChI |
UVLFYDFWYMHGDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CNC2=O)C=C1OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


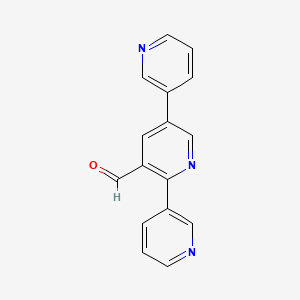
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
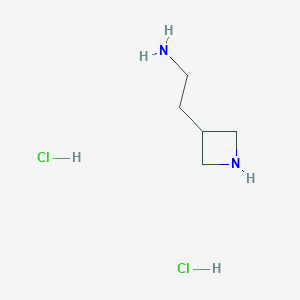
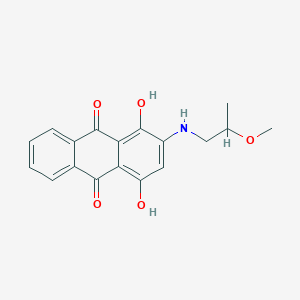
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)


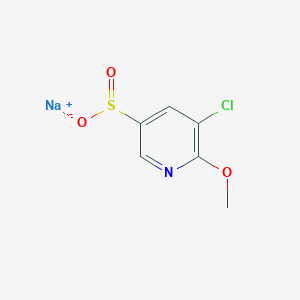

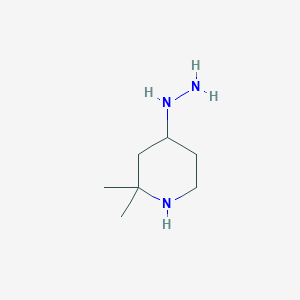

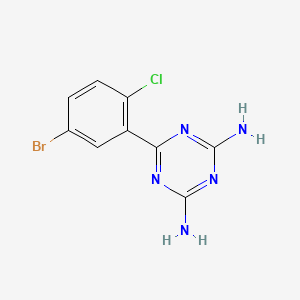
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
